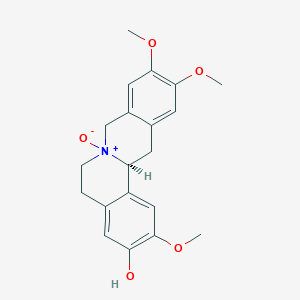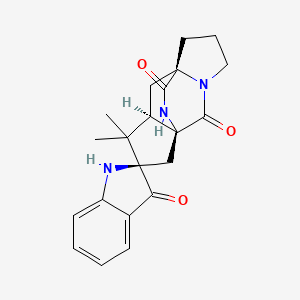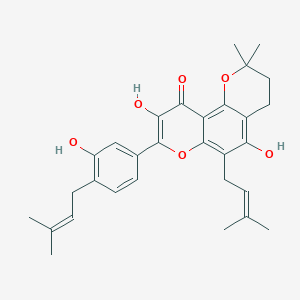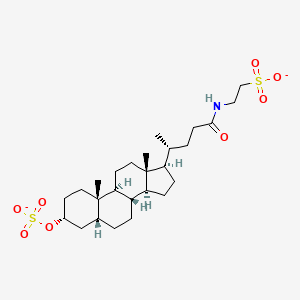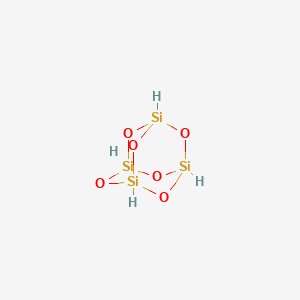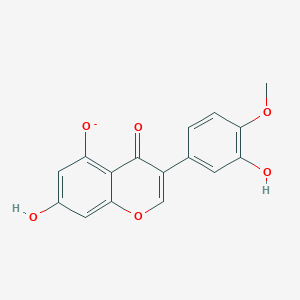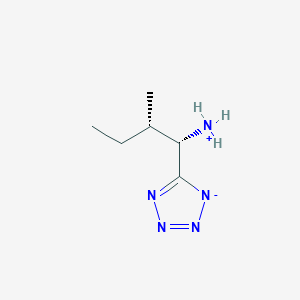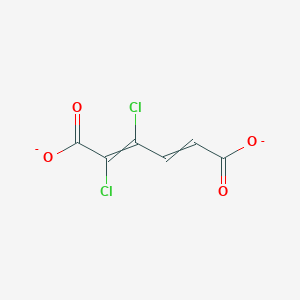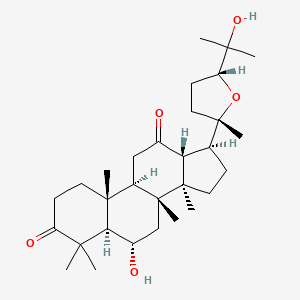
ATTO 590 para-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATTO 590 para-isomer is an ATTO 590. It has a role as a fluorochrome. It contains an this compound(1+).
Scientific Research Applications
Fluorescence Quenching and Exciplex Formation
Studies on ATTO 590, a fluorescent dye, have shown its applications in super-resolution microscopy and single-molecule studies. An investigation into the fluorescence quenching interactions with tryptophan revealed efficient quenching through excited-state charge transfer, leading to the formation of charge transfer complexes and an exciplex between tryptophan and ATTO 590. This finding is essential for understanding the behavior of ATTO dyes in biological systems, suggesting the need to consider exciplex formation when monitoring protein fluorescence with ATTO dyes (Bhattacharjee et al., 2014).
FRET-based Detection Systems
ATTO 590 has been utilized in fluorescent sensors for detecting metal ions, such as Cu2+, demonstrating its role in creating sensors with tunable emission wavelengths. By attaching ATTO 590 to a DNA strand paired with a fluorescein dye, researchers developed a system that allowed for the fluorescent detection of Cu2+ ions through fluorescence resonance energy transfer (FRET) mechanisms. This approach highlighted ATTO 590’s potential in designing sensors for biological applications, especially in environments with high autofluorescence (Mokhir et al., 2005).
Photocatalytic Activity Probing
ATTO dyes, including ATTO 590, have been used to probe the photocatalytic activities of metal-semiconductor nanohybrids like Au-CdS nanoparticles. By exploring the interactions between ATTO dyes and these nanoparticles, researchers have been able to quantify fluorescence quenching, which is dominated by charge transfer to the CdS or Au domains of the particles. This research illustrates the utility of ATTO 590 in studying the photophysical behaviors of complex nanostructures, providing insights into their catalytic and electronic properties (Bhattacharjee et al., 2017).
Enzyme Cleavage Activity Monitoring
A novel method incorporating ATTO 590 labeled peptide substrates was developed to monitor enzyme cleavage activities dynamically. This approach, using capillary electrophoresis combined with fluorescence detection, enables the study of proteolytic cleavage in real-time. It showcases ATTO 590’s application in biochemical assays, particularly for understanding enzyme-substrate interactions and enzyme kinetics (Wang et al., 2017).
Properties
Molecular Formula |
C36H37ClN2O9 |
|---|---|
Molecular Weight |
677.1 g/mol |
IUPAC Name |
2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)terephthalic acid;perchlorate |
InChI |
InChI=1S/C36H36N2O5.ClHO4/c1-8-37-28-17-30-26(14-21(28)12-13-35(37,4)5)32(25-15-22(33(39)40)10-11-23(25)34(41)42)27-16-24-20(3)19-36(6,7)38(9-2)29(24)18-31(27)43-30;2-1(3,4)5/h10-19H,8-9H2,1-7H3,(H-,39,40,41,42);(H,2,3,4,5) |
InChI Key |
JWFILYKQXSGKIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C=CC([N+](=C5C=C4O3)CC)(C)C)C6=C(C=CC(=C6)C(=O)O)C(=O)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


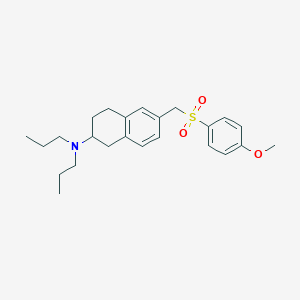

![(R)-1-(Methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxy-phenyl)-2-imidazolidinone](/img/structure/B1264926.png)
